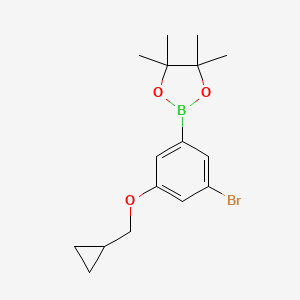

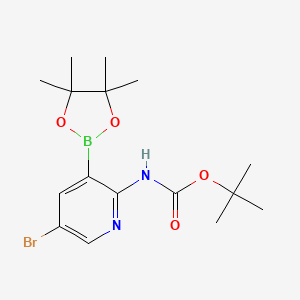

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 353.06 .

Synthesis Analysis

The synthesis of this compound involves a radical approach. It is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 .Chemical Reactions Analysis

The compound undergoes catalytic protodeboronation, which is a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .Applications De Recherche Scientifique

1. Suzuki–Miyaura Coupling

- Summary of Application: This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The specific methods of application would depend on the exact experimental conditions, but generally, the organoboron reagent would be combined with a palladium catalyst and a base in a suitable solvent. The reaction would then be heated to facilitate the cross-coupling .

- Results or Outcomes: The outcome of the reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules .

2. Drug Design and Delivery

- Summary of Application: Boronic acids and their esters, such as the compound you mentioned, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

3. Neutron Capture Therapy

- Summary of Application: Boron-containing compounds are often used in neutron capture therapy, a type of cancer treatment. The boron atoms in these compounds can capture neutrons, which then decay and release high-energy alpha particles that can kill cancer cells .

- Methods of Application: The boron-containing compound would be administered to the patient, and then the area with the cancer would be irradiated with neutrons. The boron atoms in the compound would capture these neutrons and release alpha particles .

- Results or Outcomes: The outcome of this treatment would be the destruction of cancer cells while minimizing damage to healthy tissue .

4. Organic Synthesis

- Summary of Application: Boronic esters are commonly used in organic synthesis, particularly in carbon-carbon bond-forming reactions. They can be used to introduce a variety of functional groups into organic molecules .

- Results or Outcomes: The outcome of such reactions is the formation of new organic compounds with complex structures .

5. Material Science

- Summary of Application: Boronic esters are often used in the synthesis of new materials, including polymers and ceramics. These materials can have a wide range of properties, depending on the specific boronic ester used and the conditions of the synthesis .

- Results or Outcomes: The outcome of such syntheses is the creation of new materials with potentially useful properties .

6. Biochemical Research

- Summary of Application: Boronic esters are often used in biochemical research, including the study of enzymes and other biological molecules. They can act as inhibitors or activators of certain biochemical processes, and can also be used to label or modify biological molecules .

- Results or Outcomes: The outcomes of such research could include new insights into biological processes, or the development of new biochemical tools or techniques .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZRFGSKTCMGPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675273 |

Source

|

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

1218789-49-1 |

Source

|

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B577814.png)